Product packaging for 6-(4-(Trifluoromethyl)phenyl)pyridin-2-ol(Cat. No.:CAS No. 1111110-54-3)

6-(4-(Trifluoromethyl)phenyl)pyridin-2-ol

Cat. No.: B1418787
CAS No.: 1111110-54-3
M. Wt: 239.19 g/mol
InChI Key: DWKCKXNQFDMEDU-UHFFFAOYSA-N
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Description

6-(4-(Trifluoromethyl)phenyl)pyridin-2-ol is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. While specific studies on this exact molecule are limited, its core structure, which incorporates a biaryl system with a trifluoromethyl group, is a recognized pharmacophore in drug discovery. Research on highly similar compounds, particularly those featuring a pyridine core linked to a phenyl ring with a trifluoromethyl substituent, indicates potential value in the development of novel therapeutic agents . For instance, such heterocyclic amide derivatives have been investigated as potent modulators of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel . TRPA1 is a key target for managing a range of conditions, including pain, cough, asthma, and inflammatory bowel disease . The presence of the trifluoromethyl group is a common strategy in drug design to enhance metabolic stability, membrane permeability, and binding affinity . This compound serves as a versatile building block or intermediate for synthesizing more complex molecules for biological evaluation. It is strictly for research and further manufacturing applications, such as in the development of active pharmaceutical ingredients (APIs) . Specifications & Safety This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle all chemicals with appropriate precautions. While a specific Safety Data Sheet (SDS) for this compound was not identified in the search results, analogous compounds often carry safety warnings. For example, the structurally similar 6-(Trifluoromethyl)pyridin-2-ol is classified with a Danger hazard statement due to its toxicity if swallowed and ability to cause serious eye irritation . It is crucial to consult the compound's specific SDS and adhere to GHS guidelines, including the use of personal protective equipment and working in a well-ventilated area . The product is typically stored under an inert atmosphere at room temperature .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8F3NO B1418787 6-(4-(Trifluoromethyl)phenyl)pyridin-2-ol CAS No. 1111110-54-3

Properties

IUPAC Name

6-[4-(trifluoromethyl)phenyl]-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO/c13-12(14,15)9-6-4-8(5-7-9)10-2-1-3-11(17)16-10/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKCKXNQFDMEDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90671743
Record name 6-[4-(Trifluoromethyl)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111110-54-3
Record name 6-[4-(Trifluoromethyl)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cross-Coupling Reactions

One common method for synthesizing aryl-substituted pyridines involves cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. These methods typically require a halogenated pyridine and an aryl boronic acid or aryl halide, respectively.

Example:

Direct Arylation

Direct arylation involves the direct coupling of an aryl halide with a pyridine ring without the need for a boronic acid. This method often requires palladium catalysts and can be more efficient but may suffer from lower selectivity.

Example:

Reductive Cyclization

For compounds with specific functional groups, reductive cyclization can be an effective method. This approach involves the reduction of an oxime or similar intermediate to form the pyridine ring.

Example:

  • Starting Materials: O-acyl oxime derived from 4-(Trifluoromethyl)benzaldehyde and a suitable precursor for the pyridine ring.
  • Reagents: NH₄I, Na₂S₂O₄
  • Conditions: Water, reflux

Analysis of Preparation Methods

Each method has its strengths and weaknesses. Cross-coupling reactions offer high yields and good selectivity but require specific starting materials. Direct arylation is more straightforward but may have issues with regioselectivity. Reductive cyclization provides a modular approach but can be limited by the availability of suitable starting materials.

Method Advantages Disadvantages Yield Range
Cross-Coupling High selectivity, good yields Requires boronic acids or aryl halides 70-90%
Direct Arylation Efficient, fewer steps Lower selectivity, potential side reactions 50-80%
Reductive Cyclization Modular, diverse starting materials Limited by oxime availability, complex conditions 40-70%

Detailed Research Findings

Recent studies have focused on optimizing reaction conditions and exploring new catalysts to improve yields and selectivity. For instance, the use of palladium catalysts with specific ligands has been shown to enhance the efficiency of cross-coupling reactions. Additionally, the development of new reductive systems, such as NH₄I/Na₂S₂O₄, has expanded the scope of reductive cyclization methods.

Scientific Research Applications

Chemistry: 6-(4-(Trifluoromethyl)phenyl)pyridin-2-ol is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds with potential biological activity.

Biology: In biological research, this compound is investigated for its potential as a ligand in receptor binding studies, due to its ability to interact with various biological targets.

Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents with anti-inflammatory, anticancer, or antimicrobial properties.

Industry: In the industrial sector, this compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical stability and reactivity.

Mechanism of Action

The mechanism by which 6-(4-(Trifluoromethyl)phenyl)pyridin-2-ol exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. The pyridin-2-ol moiety can form hydrogen bonds with target proteins, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridine/Pyrimidine Cores

Key Observations:
  • Core Heterocycle: Pyridine derivatives (e.g., target compound) exhibit lower polarity compared to pyrimidine analogues (e.g., 6-[3-(CF₃)phenyl]-4-pyrimidinol) due to fewer electronegative N-atoms .
  • Substituent Position : The 6-(4-CF₃-Ph) group in the target compound promotes steric hindrance and π-π interactions, whereas 5-(3-F-Ph)-6-CF₃ in its analogue introduces meta-fluorine effects on electronic distribution .
  • Lipophilicity : The target compound (XLogP3 ~3.2) is more lipophilic than 6-chloro-4-CF₃-pyridin-2-ol (XLogP3 1.5), favoring membrane permeability in drug design .
19F NMR Shifts (δF, ppm):
  • Target Compound: δF ~88.5 (CF₃ group) .
  • 5-(3-Fluorophenyl)-6-CF₃-pyridin-2-ol: δF 342.4 (CF₃) and additional F-resonances from the 3-F-Ph group .
  • 6-[3-(CF₃)phenyl]-4-pyrimidinol: δF ~92.7 (CF₃), influenced by pyrimidine ring electronics .

Biological Activity

6-(4-(Trifluoromethyl)phenyl)pyridin-2-ol is a compound that has garnered significant interest in various fields, including medicinal chemistry, agrochemicals, and materials science. Its unique structural features, particularly the trifluoromethyl and hydroxyl functionalities, contribute to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is C12H8F3N1O1. The compound consists of a pyridine ring substituted with a hydroxyl group at the 2-position and a trifluoromethylphenyl group at the 6-position. This configuration is critical for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across several domains:

  • Pharmaceutical Applications :
    • Antimicrobial Activity : Studies have demonstrated that derivatives of this compound show potent antimicrobial properties, particularly against various strains of bacteria and fungi. For instance, certain derivatives have been evaluated for their Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis.
    • Antileishmanial Effects : The compound has shown promising results in inhibiting Leishmania species, which are responsible for leishmaniasis, a parasitic disease.
  • Agrochemical Applications :
    • Pesticidal Activity : this compound and its derivatives are utilized in crop protection products, demonstrating effectiveness against various agricultural pests.
  • Material Science :
    • The compound is also explored for its applications in the synthesis of metal-organic frameworks (MOFs), which are important for catalysis and material engineering.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/FieldObserved EffectReference
AntimicrobialMycobacterium tuberculosisMIC = 3.91 µg/mL
AntileishmanialLeishmania donovaniSignificant inhibition observed
PesticidalVarious agricultural pestsEffective crop protection
Material ScienceMetal-organic frameworksUseful in catalysis applications

The biological activity of this compound is attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : Research has characterized its binding affinity towards enzymes such as lysyl oxidase-like 2 (LOXL2), which plays a role in extracellular matrix remodeling and fibrosis. The inhibition of LOXL2 may provide therapeutic benefits in fibrotic diseases.
  • Structure-Activity Relationship (SAR) : Extensive SAR studies have been conducted to optimize the biological activity of this compound. Variations in substituents have been correlated with changes in potency against specific pathogens.

Case Studies

Several case studies highlight the efficacy of this compound:

  • Antimicrobial Efficacy : A study evaluated the compound's derivatives against Mycobacterium tuberculosis, revealing that certain modifications significantly enhanced their antibacterial properties.
  • Leishmaniasis Treatment : In preclinical trials, derivatives demonstrated over 97% parasite clearance in animal models, indicating strong potential as antileishmanial agents.

Q & A

Q. What are the common synthetic routes for preparing 6-(4-(trifluoromethyl)phenyl)pyridin-2-ol, and how can reaction conditions be optimized for regioselectivity?

Methodological Answer: The synthesis typically involves cross-coupling reactions or cyclization strategies. For example:

  • Suzuki-Miyaura Coupling : A pyridin-2-ol scaffold can be functionalized with a 4-(trifluoromethyl)phenyl group via palladium-catalyzed coupling. Key reagents include Pd(PPh₃)₄ and a boronic acid derivative of 4-(trifluoromethyl)benzene. Optimize regioselectivity by controlling temperature (80–100°C) and solvent polarity (e.g., DMF or THF) to favor C6-substitution .
  • Cyclization Approaches : Starting from β-keto esters or enaminones, cyclize with trifluoromethyl-substituted benzaldehydes under acidic conditions (e.g., HCl/EtOH). Monitor reaction progress via TLC or HPLC to avoid over-functionalization .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use ¹⁹F NMR to confirm trifluoromethyl group integrity (δ ≈ -60 to -65 ppm). ¹H NMR should show a deshielded pyridin-2-ol proton (δ ≈ 12–13 ppm) due to hydrogen bonding .
  • X-Ray Diffraction (XRD) : Single-crystal XRD resolves the planar geometry of the pyridin-2-ol ring and the dihedral angle between the pyridine and phenyl rings (typically 30–50°). For example, compound 4f (a structural analog) showed a dihedral angle of 42.5°, confirmed via SHELX refinement .

Q. Table 1: Representative Crystallographic Data for Analogous Pyridin-2-ones

ParameterCompound 4f Compound 4l
Dihedral Angle (°)42.538.2
Bond Length (C-O, Å)1.341.33
Space GroupP2₁/cP1̄

Advanced Research Questions

Q. How do fluorinated substituents influence the stability and reactivity of this compound under acidic or oxidative conditions?

Methodological Answer:

  • Acidic Stability : The trifluoromethyl group enhances electron-withdrawing effects, stabilizing the pyridin-2-ol tautomer. Conduct pH-dependent UV-Vis studies (pH 2–12) to monitor tautomeric shifts. At pH < 4, the hydroxyl proton remains intact, while deprotonation occurs at higher pH, increasing solubility .
  • Oxidative Resistance : Under H₂O₂ or KMnO₄, the trifluoromethyl group resists oxidation, but the pyridin-2-ol ring may undergo hydroxylation. Use LC-MS to track degradation products and optimize inert atmospheres (N₂/Ar) to suppress side reactions .

Q. What computational methods are effective for predicting the binding affinity of this compound to biological targets?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases or proteases). The trifluoromethyl group’s hydrophobicity enhances binding to hydrophobic pockets, while the hydroxyl group forms hydrogen bonds. Validate predictions with SPR (surface plasmon resonance) assays .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electron-deficient regions. For example, the trifluoromethyl group lowers LUMO energy, increasing electrophilicity at the pyridine ring .

Q. How can discrepancies in biological activity data for this compound analogs be resolved?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replace CF₃ with Cl or CH₃) and test against target proteins. For instance, CF₃ analogs showed 10× higher IC₅₀ values than CH₃ analogs in kinase inhibition assays due to enhanced hydrophobic interactions .
  • Data Normalization : Account for batch-to-batch purity variations (e.g., HPLC purity >98%) and solvent effects (DMSO vs. aqueous buffers). Use standardized protocols like NIH/NCATS assays for reproducibility .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(4-(Trifluoromethyl)phenyl)pyridin-2-ol
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6-(4-(Trifluoromethyl)phenyl)pyridin-2-ol

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